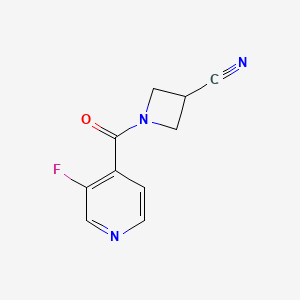

1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(3-fluoropyridine-4-carbonyl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-9-4-13-2-1-8(9)10(15)14-5-7(3-12)6-14/h1-2,4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLGWYANFMCWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=NC=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile typically involves the reaction of 3-fluoroisonicotinic acid with azetidine-3-carbonitrile under specific conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and polymers with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Steric Effects: Bulky substituents (e.g., imidazo-pyrrolo-pyrazine in ) may hinder membrane permeability, whereas compact groups like 3-fluoroisonicotinoyl balance affinity and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Azetidine-3-carbonitrile Derivatives

| Compound Name | Substituent | Molecular Weight (Da) | Biological Target | Key Property |

|---|---|---|---|---|

| 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile | 3-Fluoroisonicotinoyl | ~277.25* | Kinases (assumed) | Metabolic stability |

| 1-((cis)-3-(6H-imidazo...)azetidine-3-carbonitrile | Imidazo-pyrrolo-pyrazine | ~567.60* | JAK/BTK kinases | High affinity, low solubility |

| C-[1-(3,4-Dichloro-benzyl)-azetidin-3-yl]-methylamine | 3,4-Dichloro-benzyl | 244.97 (MH+) | CCR5 receptor | Lipophilicity |

*Calculated based on structural formula.

Research Findings

- Kinase Inhibitors : Patent compounds () with complex heterocycles demonstrate the azetidine-carbonitrile scaffold’s adaptability for kinase inhibition, though solubility remains a challenge .

- Building Blocks : PharmaBlock’s azetidine-3-carbonitrile derivatives () are widely used in fragment-based drug design, enabling rapid diversification .

- Synthetic Utility : The reduction of nitriles to amines () highlights the scaffold’s role in prodrug development, particularly for CNS targets requiring blood-brain barrier penetration .

Biological Activity

1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique azetidine structure combined with a fluorinated isonicotinoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Although specific mechanisms are still under investigation, it is believed that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the isonicotinoyl group suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The structural features may allow for binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.

- Anticancer Potential : There are indications that this compound may inhibit cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, showing promise in reducing inflammation in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Azetidine derivative | Yes | Yes | Yes |

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | Benzothiazole derivative | Moderate | Yes | No |

| N-(5-acetyl-4-phenylthiazol-2-yl)-4-tosylbutanamide | Thiazole derivative | Low | Moderate | Yes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Study :

-

Inflammation Model Study :

- An experimental model of inflammation was utilized to assess the anti-inflammatory effects. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoroisonicotinoyl)azetidine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of fluorinated azetidine-carbonitrile derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the introduction of the fluoroisonicotinoyl group to azetidine can be achieved via amide bond formation using coupling agents like EDCI or HOBt. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (controlled reflux between 60–80°C), and stoichiometry of reagents to minimize side products. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to verify the fluorine environment and azetidine ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- IR Spectroscopy : Identify carbonyl (C=O) and nitrile (C≡N) stretching vibrations (~1650 cm and ~2200 cm, respectively).

- X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangements of the fluorinated pyridine and azetidine moieties .

Q. What stability studies are critical for ensuring the compound’s integrity during storage and experimental use?

- Methodology : Conduct accelerated stability testing under varying conditions:

- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and analyze degradation via HPLC.

- pH Stability : Incubate in buffers (pH 3–9) to assess hydrolysis susceptibility, particularly for the nitrile and amide groups.

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a kinase inhibitor, and what assays are suitable for validating target engagement?

- Methodology :

- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or JAK2) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC values.

- Cellular Assays : Treat cell lines (e.g., HeLa or HEK293) with the compound and quantify phosphorylation levels via Western blot or ELISA.

- Structural Biology : Co-crystallize the compound with target kinases to map binding interactions, focusing on fluorine’s role in hydrophobic pocket occupancy .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and guide lead optimization?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.

- ADMET Prediction Tools : Use software like Schrödinger’s QikProp or SwissADME to estimate permeability (LogP), solubility, and bioavailability.

- Docking Studies : Identify structural modifications (e.g., replacing the nitrile with a carboxylic acid) to enhance target affinity while reducing toxicity .

Q. How should researchers address contradictory data in biological activity assays, such as inconsistent IC values across studies?

- Methodology :

- Experimental Replication : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Control Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and verify cell line authenticity via STR profiling.

- Meta-Analysis : Compare data across publications to identify trends (e.g., fluorine’s electron-withdrawing effects improving potency in specific kinase families) .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity in the azetidine ring?

- Methodology :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during azetidine ring formation to control stereochemistry.

- Continuous Flow Chemistry : Optimize residence time and mixing efficiency to reduce racemization risks.

- Purification : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.